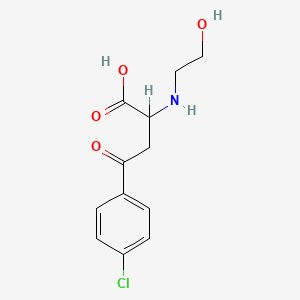![molecular formula C19H24O2 B1660690 2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol CAS No. 81910-71-6](/img/structure/B1660690.png)
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is an organic compound known for its unique structural properties and applications. It is characterized by the presence of tert-butyl groups and hydroxyl functionalities, which contribute to its stability and reactivity. This compound is often used in various industrial and scientific applications due to its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol typically involves the alkylation of phenolic compounds. One common method is the Friedel-Crafts alkylation, where tert-butyl groups are introduced to the phenol ring using tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same Friedel-Crafts alkylation but on a larger scale, with stringent control over reaction parameters to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: In studies related to oxidative stress and its impact on cellular functions.
Medicine: As a potential therapeutic agent for diseases related to oxidative damage.
Industry: In the production of plastics, rubber, and other materials to enhance their durability and lifespan.
Mechanism of Action
The antioxidant mechanism of 2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol involves the donation of hydrogen atoms from the hydroxyl group to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, while the pathways involved are primarily related to redox reactions.
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications.
Butylated Hydroxyanisole (BHA): Used as a food preservative and antioxidant.
Tert-Butylhydroquinone (TBHQ): Known for its strong antioxidant properties.
Uniqueness
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is unique due to its specific structural arrangement, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and effectiveness in various applications compared to other similar compounds.
Properties
CAS No. |
81910-71-6 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C19H24O2/c1-12-6-7-17(20)14(8-12)11-15-9-13(2)10-16(18(15)21)19(3,4)5/h6-10,20-21H,11H2,1-5H3 |
InChI Key |
AQADVFQTWTZWGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B1660614.png)








![1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride](/img/structure/B1660627.png)


![3,4,5-triethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B1660631.png)
